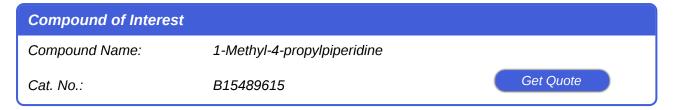


The Multifaceted Biological Activities of 1-Methyl-4-propylpiperidine Derivatives: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

The **1-methyl-4-propylpiperidine** scaffold represents a privileged structure in medicinal chemistry, serving as a foundational component for a diverse array of biologically active molecules. Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, exhibiting analgesic, dopaminergic, and muscarinic receptor modulating properties, as well as antimicrobial effects. This technical guide provides an indepth overview of the biological activities of **1-methyl-4-propylpiperidine** derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate further research and drug development efforts.

Analgesic Activity

Derivatives of the closely related 1-methyl-4-piperidinol have been investigated for their analysesic properties, with potency comparable to that of morphine and codeine.[1] The primary method for evaluating this activity is the mouse hot-plate test, a thermal nociception assay.

Quantitative Analgesic Data



Compound	Animal Model	Test	Potency (ED50)	Reference
Substituted benzoic acid esters of 1- methyl-4- piperidinol	Mouse	Hot-plate	Varies (morphine- codeine range)	[1]

Experimental Protocol: Mouse Hot-Plate Test

The hot-plate test assesses the thermal pain threshold in animals. The following is a representative protocol for this assay:

- Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
- Animals: Male Swiss-Webster mice weighing 20-30 g are typically used. Animals are acclimatized to the laboratory environment for at least one hour before testing.

Procedure:

- A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each mouse by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
- The test compound or vehicle is administered to the mice (e.g., intraperitoneally or orally).
- At predetermined time intervals after administration (e.g., 15, 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the latency to the nociceptive response is recorded.
- Data Analysis: The percentage of maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(post-drug latency pre-drug latency) / (cut-off time pre-drug latency)] x 100. The ED50 value, the dose at which 50% of the maximum effect is observed, can then be determined from the dose-response curve.[2][3]



Dopaminergic Activity

Certain **1-methyl-4-propylpiperidine** derivatives have been explored as ligands for dopamine receptors, particularly the D4 subtype. Antagonism of the D4 receptor is a promising therapeutic strategy for conditions such as glioblastoma.[1][4] The affinity of these compounds for dopamine receptors is typically determined through radioligand binding assays.

Ouantitative Dopaminergic Data

Compound	Receptor	Assay Type	Affinity (Ki)	Reference
Piperidine-based D4R antagonists	Dopamine D4	Radioligand Binding	Varies	[5]

Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.

Materials:

- Cell membranes expressing the human dopamine D4 receptor.
- Radioligand (e.g., [3H]-Spiperone).
- Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation cocktail.

Procedure:

- A reaction mixture is prepared containing the cell membranes, the radioligand, and varying concentrations of the test compound in a suitable buffer.
- The mixture is incubated to allow for binding to reach equilibrium.



- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
- The filters are washed to remove any unbound radioligand.
- The amount of radioactivity on the filters is quantified using a scintillation counter.
- Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Signaling Pathway: Dopamine D4 Receptor Antagonism in Glioblastoma

Dopamine D4 receptor antagonists have been shown to impede the growth and survival of glioblastoma stem cells.[1] The binding of an antagonist to the D4 receptor, a G protein-coupled receptor (GPCR), blocks the downstream signaling cascade that promotes tumor cell proliferation and survival.[4] This includes the inhibition of pathways involving PDGFRβ, ERK1/2, and mTOR, as well as the disruption of the autophagy-lysosomal pathway.[1]

Dopamine D4 Receptor Antagonist Signaling Pathway

Muscarinic Receptor Activity

Derivatives of 1-methyl-4-phenylpiperidine have been investigated as antagonists for muscarinic acetylcholine receptors, particularly the M3 and M5 subtypes.[7] Antagonism of the M3 receptor, for instance, has therapeutic potential in conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[8][9] The binding affinity of these compounds for muscarinic receptors is determined using radioligand binding assays.

Quantitative Muscarinic Receptor Data



Compound	Receptor	Assay Type	Affinity (pKi)	Reference
Piperidinyl piperidine analogues	Muscarinic M1, M2, M3	Radioligand Binding	Varies	[10]

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

The protocol is similar to the dopamine receptor binding assay, with the primary difference being the specific receptor and radioligand used.

Materials:

- Cell membranes expressing the specific human muscarinic receptor subtype (e.g., M3).
- Radioligand (e.g., [3H]-N-methylscopolamine).
- Wash buffer (e.g., phosphate-buffered saline).
- Scintillation cocktail.

Procedure:

- Reaction mixtures are prepared with cell membranes, the radioligand, and a range of concentrations of the test compound.
- Following incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
- The filters are washed, and the radioactivity is measured.
- Data Analysis: Competition curves are generated to determine the IC50, and the Ki is calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Signaling Pathway: Muscarinic M3 Receptor Antagonism



The M3 muscarinic receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, acetylcholine, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to physiological responses such as smooth muscle contraction. A **1-methyl-4-propylpiperidine** derivative acting as an antagonist would block this pathway.[11][12]

Muscarinic M3 Receptor Antagonist Signaling Pathway

Antimicrobial Activity

Various piperidine derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[13][14] The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of these compounds.

Ouantitative Antimicrobial Data

Compound Class	Organism	Test	Potency (MIC)	Reference
Piperidine derivatives	Staphylococcus aureus, Escherichia coli	Broth Microdilution	Varies	[13][14]

Experimental Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- Sterile 96-well microtiter plates.
- Bacterial or fungal culture in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
- Serial dilutions of the test compound in the broth.



• Procedure:

- A serial two-fold dilution of the test compound is prepared in the wells of the microtiter plate.
- Each well is then inoculated with a standardized suspension of the microorganism.
- Positive (microorganism and broth) and negative (broth only) controls are included.
- The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Conclusion

The **1-methyl-4-propylpiperidine** scaffold is a versatile platform for the development of novel therapeutic agents. The derivatives have shown promise as analgesics, dopamine receptor modulators for neurological and oncological applications, and muscarinic receptor antagonists for respiratory and urological conditions, as well as possessing antimicrobial properties. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to design and synthesize new and improved drugs based on this important chemical framework. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these derivatives will be crucial for their successful translation into clinical candidates.

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